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Introduction

2-Hydroxyquinoline-3-carboxylic acid, also known by its tautomeric name 2-oxo-1,2-
dihydroquinoline-3-carboxylic acid, is a heterocyclic compound belonging to the quinoline
family. Its structure is a valuable scaffold in medicinal chemistry and materials science. The
quinoline core is a prominent feature in a wide array of natural and synthetic bioactive
compounds, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory
activities.[1]

This molecule serves as a key synthetic intermediate, or building block, for the development of
more complex molecules.[2] Notably, derivatives of 3-quinoline carboxylic acid have been
investigated as inhibitors of enzymes such as protein kinase CK2, a crucial target in cancer
therapy.[3][4] Its structural similarity to other biologically significant isomers, like the neuroactive
metabolite kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), further underscores the
importance of this chemical class in drug discovery. This guide provides an in-depth overview
of its fundamental properties, synthesis, reactivity, and applications, tailored for a scientific
audience.

Chemical and Physical Properties
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The core identity and physical characteristics of 2-Hydroxyquinoline-3-carboxylic acid are
summarized below. A critical feature of this compound is its existence as a pair of keto-enol
tautomers. The equilibrium between the 2-hydroxyquinoline (enol) form and the 2-oxo-1,2-
dihydroquinoline (keto) form, also known as a quinolone, dictates its reactivity and
spectroscopic properties. The keto form is generally considered the more stable tautomer.

Property Value Source(s)

2-0x0-1,2-dihydroquinoline-3-
IUPAC Name ] ) [5][6]
carboxylic acid

2-Hydroxyquinoline-3-
Synonyms ] ] [2]
carboxylic acid

CAS Number 2003-79-4 [2]
Molecular Formula C10H7NOs [2]
Molecular Weight 189.17 g/mol [7]

Colorless to yellow
Appearance _ [1][6]
crystals/solid

Melting Point 270 °C [1]
Purity >96% (Commercially available) [2]
Storage Room temperature [2]

Spectroscopic Profile

Detailed experimental spectra for 2-Hydroxyquinoline-3-carboxylic acid are not widely
published. However, a predictive profile can be established based on its functional groups: a
quinoline ring system, a carboxylic acid, and the hydroxyl/keto group.
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Technique

Feature

Predicted Chemical Shift /
Wavenumber

1H NMR

Aromatic Protons (C5-C8)

0 7.0-8.0 ppm

H-4 Proton (quinoline ring)

0 ~8.9 ppm (singlet)[1]

Carboxylic Acid Proton (-
COOH)

0 10.0 - 13.0 ppm (broad
singlet)

Amide Proton (-NH-) (keto

form)

0 ~11.0-12.0 ppm (broad
singlet)

13C NMR

Aromatic Carbons

0 115 - 140 ppm

Carboxylic Carbonyl (C=0)

0 160 - 165 ppm[5]

Keto Carbonyl (C=0)

0 ~162 ppmI[5]

IR Spectroscopy

O-H Stretch (Carboxylic Acid)

3300 - 2500 cm~1 (very broad)
[8]

N-H Stretch (Amide, keto form)

3400 - 3300 cm~[1]

C=0 Stretch (Carboxylic Acid
& Keto)

1735 - 1685 cm™1 (strong)[1][9]

C=C Stretch (Aromatic)

1600 - 1450 cm~2[9]

Mass Spectrometry

Molecular lon [M]*

m/z 189

Key Fragments

Loss of H20 (m/z 171), COOH
(m/z 144), CO (m/z 161)[7]

Synthesis and Reactivity

The synthesis of the 2-oxo-quinoline core can be achieved through several established
methods. A common approach involves the condensation and cyclization of substituted anilines
or other ortho-substituted benzene derivatives. One documented method involves the reaction
of an ethyl 2-aminobenzylidene-cyanoacetate derivative with thiourea and potassium
carbonate, followed by hydrolysis.[1]
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Caption: A generalized workflow for the synthesis of the target compound.[1]

The reactivity of 2-hydroxyquinoline-3-carboxylic acid is governed by its three functional
regions:

o Carboxylic Acid Group: Undergoes standard reactions such as esterification, amide bond
formation, and reduction to an alcohol.

» Hydroxyl/Keto Group: The hydroxyl group of the enol tautomer can be alkylated or acylated.
The N-H bond of the more stable keto tautomer can also undergo substitution.

e Quinoline Ring: The benzene portion of the ring system is susceptible to electrophilic
aromatic substitution, with the existing electron-withdrawing groups directing incoming
substituents.

Applications in Research and Development

2-Hydroxyquinoline-3-carboxylic acid is a versatile building block with significant
applications in drug discovery and materials science.

o Pharmaceutical Scaffolding: It is a foundational structure for synthesizing libraries of
compounds for biological screening. Its derivatives have shown promise as anticancer, anti-
inflammatory, and antimicrobial agents.[1][10]

e Protein Kinase Inhibition: The quinoline-3-carboxylic acid moiety is a recognized scaffold for
developing inhibitors of protein kinases, such as Casein Kinase Il (CK2), which are often
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dysregulated in various cancers.[3][4]

o Protein Degraders: The molecule is classified as a building block for Proteolysis-Targeting
Chimeras (PROTACS), a novel therapeutic modality designed to induce the degradation of
specific target proteins.[2]

o Materials Science: The rigid, planar quinoline structure imparts useful photophysical
properties, making it a candidate for the development of fluorescent dyes and chemical

SEensors.
droxyag oline DO ACIO ore old
Medicinal Chemistry Medicinal Chemistry ovel Therape Materials Science
Kinase Inhibitors : Protein Degrade Fluorescent Dyes
(e.g., CK2) [22, 36] RIS A 2] Building Blo & Sensors

Click to download full resolution via product page

Caption: R&D applications derived from the 2-hydroxyquinoline-3-carboxylic acid scaffold.

Experimental Protocols

The following sections provide representative methodologies for the chemical modification and
biological evaluation of 2-hydroxyquinoline-3-carboxylic acid and its derivatives.

Protocol 1: General Procedure for Esterification (Fischer
Esterification)

This protocol describes the conversion of the carboxylic acid to its corresponding methyl or
ethyl ester, a common step in modifying the molecule for further reactions or to improve cell
permeability.

e Setup: Suspend 2-hydroxyquinoline-3-carboxylic acid (1.0 eq) in an excess of the desired
alcohol (e.g., methanol or ethanol, ~20-50 mL per gram of acid).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27590574/
https://www.researchgate.net/publication/307600162_Design_synthesis_and_evaluation_of_3-quinoline_carboxylic_acids_as_new_inhibitors_of_protein_kinase_CK2
https://www.calpaclab.com/2-hydroxyquinoline-3-carboxylic-acid-min-96-1-gram/ala-h182547-1g
https://www.benchchem.com/product/b189343?utm_src=pdf-body-img
https://www.benchchem.com/product/b189343?utm_src=pdf-body
https://www.benchchem.com/product/b189343?utm_src=pdf-body
https://www.benchchem.com/product/b189343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid,
2-3 drops) to the suspension.

e Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Workup: After cooling to room temperature, reduce the volume of the alcohol under reduced
pressure.

o Neutralization: Dilute the residue with water and neutralize the mixture by slowly adding a
saturated sodium bicarbonate solution until effervescence ceases.

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50
mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column
chromatography or recrystallization.

Protocol 2: General Procedure for an In Vitro Kinase
Inhibition Assay (Luminescence-Based)

This protocol outlines a typical workflow for screening the compound's ability to inhibit a target
protein kinase, using a method like the ADP-Glo™ assay which quantifies kinase activity by
measuring ADP production.[11][12]
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Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.[11][12]
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e Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100%
DMSO). Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a
range of concentrations for testing.[12]

e Kinase Reaction: In a multi-well assay plate (e.g., 384-well, white, opaque), add the test
compound dilutions. Add the target kinase enzyme, prepared in an appropriate kinase assay
buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA).[12]

e Pre-incubation: Incubate the plate for ~10 minutes at room temperature to allow the
compound to bind to the kinase.[12]

e Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate
and ATP.

e Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g.,
30°C) for a set period (e.g., 60 minutes).[12]

o Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This
reagent terminates the enzymatic reaction and depletes any unconsumed ATP. Incubate for
40 minutes at room temperature.[11]

o ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP
produced during the kinase reaction into ATP and simultaneously catalyzes a
luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at
room temperature.[11]

o Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity
is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

o Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor
concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory
concentration (ICso) value.[12]

Conclusion

2-Hydroxyquinoline-3-carboxylic acid is a fundamentally important heterocyclic compound
characterized by its stable 2-oxo tautomer and the versatile reactivity of its functional groups.
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Its established role as a scaffold for kinase inhibitors and as a building block in medicinal
chemistry highlights its significance for drug development professionals. The synthetic
accessibility and potential for diverse chemical modifications ensure its continued relevance in
the pursuit of novel therapeutics and advanced functional materials. This guide serves as a
foundational resource for researchers engaging with this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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